![molecular formula C9H11N3O2 B1455767 5-(3-Methoxypropoxy)pyrazine-2-carbonitrile CAS No. 1339933-49-1](/img/structure/B1455767.png)
5-(3-Methoxypropoxy)pyrazine-2-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-(3-Methoxypropoxy)pyrazine-2-carbonitrile consists of a pyrazine ring, which is a six-membered ring that contains two nitrogen atoms in the 1-4 positions. The molecular weight of this compound is 193.21 .Physical And Chemical Properties Analysis
5-(3-Methoxypropoxy)pyrazine-2-carbonitrile is a colorless to yellowish liquid that has a faint odor. The boiling point of this compound is not specified .Scientific Research Applications
Pharmaceuticals
Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, is employed in different pharmaceutical applications . Pyrazine derivatives, including “5-(3-Methoxypropoxy)pyrazine-2-carbonitrile”, have been shown to possess numerous noteworthy pharmacological effects .
Antimicrobial Activity
Pyrrolopyrazine derivatives have exhibited significant antimicrobial activities . Pyrazine derivatives also have demonstrated antibacterial and antifungal effects .
Antiviral Activity
Pyrrolopyrazine derivatives have shown antiviral activities . This suggests that “5-(3-Methoxypropoxy)pyrazine-2-carbonitrile” could potentially be used in antiviral research.
Anti-inflammatory and Antioxidant Activity
Compounds with the pyrrolopyrazine scaffold have shown anti-inflammatory and antioxidant activities . This indicates potential applications of “5-(3-Methoxypropoxy)pyrazine-2-carbonitrile” in treating inflammatory diseases and oxidative stress-related conditions.
Antitumor Activity and Kinase Inhibition
Pyrrolopyrazine derivatives have demonstrated antitumor activity and kinase inhibitory effects . This suggests that “5-(3-Methoxypropoxy)pyrazine-2-carbonitrile” could be explored for potential applications in cancer treatment and kinase-related research.
Synthesis of New Antibacterial Agents
New pyrazine derivatives exhibiting antibacterial activity have been synthesized using pyrazinecarbonitrile . This suggests that “5-(3-Methoxypropoxy)pyrazine-2-carbonitrile” could be used in the synthesis of new antibacterial agents.
Safety and Hazards
properties
IUPAC Name |
5-(3-methoxypropoxy)pyrazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-13-3-2-4-14-9-7-11-8(5-10)6-12-9/h6-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTJPOATRYATBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=NC=C(N=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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